苯巴比妥-d5

概述

描述

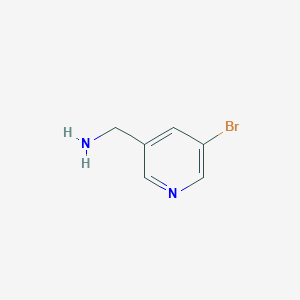

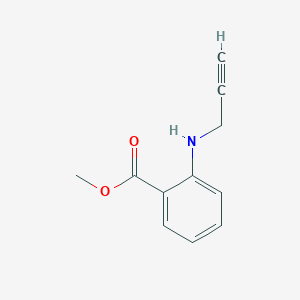

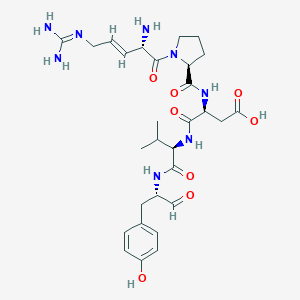

Phenobarbital-d5 is a barbiturate used to treat all types of epileptic seizures except for absence seizures . It is the oldest and most widely used anticonvulsant . It is also an analytical reference material intended for use as an internal standard for the quantification of phenobarbital by GC- or LC-MS .

Synthesis Analysis

The synthesis of Phenobarbital-d5 structures was successfully performed through the coprecipitation method . The quantification of the intercalated Phenobarbital-d5 in the sample was performed by measurements of UV–vis spectroscopy . Three deuterium labelled drugs, including Phenobarbital-d5, have been prepared using a three-step synthesis utilizing diethyl phenylmalonate and bromoethane-d5 .Molecular Structure Analysis

Phenobarbital-d5 has a molecular formula of C12H12N2O3 . It is a pyrimidone and a deuterated compound . The IUPAC name is 5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione .Physical And Chemical Properties Analysis

Phenobarbital-d5 appears as an odorless white crystalline powder or colorless crystals . A saturated aqueous solution is acid to litmus (approximately pH 5) .科学研究应用

对 GABA 能系统的影响

苯巴比妥 (PH) 是一种治疗早期癫痫的常用药物,它会影响 GABA 能系统。Raol 等人 (2005) 研究了它对出生后发育过程中用 PH 治疗的大鼠幼崽的 GABA 受体、转运蛋白和谷氨酸脱羧酶的长期影响。他们发现海马 GABA 受体亚基、GAT 和 GAD 的表达在治疗结束后很长时间内发生了永久性改变 (Raol et al., 2005).

作用机制

Löscher 和 Rogawski (2012) 综述了苯巴比妥等巴比妥类药物的作用机制,指出了其在癫痫治疗中的有效性。他们强调了它在较高浓度下增强 γ-氨基丁酸 (GABA) 对 GABAA 受体的作用并直接激活这些受体的作用 (Löscher & Rogawski, 2012).

肝脏药物代谢诱导

Negishi (2017) 探讨了苯巴比妥如何诱导肝脏药物代谢。重点是组成性雄烷受体 (NR1I3) 的磷酸化,它是药物代谢中的关键元素。这一发现为药物诱导和与核受体的相互作用提供了分子基础 (Negishi, 2017).

新生儿暴露影响

Al-muhtasib 等人 (2018) 考察了新生儿苯巴比妥暴露对大鼠海马 GABA 能突触成熟的影响。他们发现使用苯巴比妥与大脑结构和功能的长期变化有关,包括突触发育改变和行为缺陷 (Al-muhtasib et al., 2018).

维生素 D3 25-羟化酶抑制

Hosseinpour 等人 (2007) 提出了一种与苯巴比妥相关的药物性骨软化症的新机制。他们发现长时间苯巴比妥治疗会导致维生素 D 缺乏,因为抑制了肝脏中维生素 D3 的 25-羟化,影响骨骼健康 (Hosseinpour et al., 2007).

生化分析技术

La Marca 等人 (2009) 开发了一种使用 LC-串联质谱法测定干血斑中苯巴比妥水平的方法,强调了苯巴比妥分析的一种更高效的方法,尤其是在新生儿或小婴儿中 (La Marca et al., 2009).

对成骨的影响

Yan 等人 (2016) 研究了苯巴比妥对胚胎骨骼形成的影响。他们发现怀孕期间接触苯巴比妥会对胚胎长骨的发育产生负面影响,影响软骨形成和矿化 (Yan et al., 2016).

激活核受体 CAR

Zelko 和 Negishi (2000) 探讨了苯巴比妥如何激活编码异种化学代谢酶(如细胞色素 P450)的各种基因。他们强调了核受体 CAR 在介导诱导和涉及的分子/细胞机制中的作用 (Zelko & Negishi, 2000).

抗癫痫药物的开发

Bialer (2012) 讨论了苯巴比妥的化学结构对后续抗癫痫药物 (AED) 开发的影响。苯巴比妥的成功导致设计出具有类似结构的其他 AED,塑造了癫痫治疗的发展 (Bialer, 2012).

作用机制

- Additionally, Phenobarbital-d5 may inhibit calcium channels, resulting in decreased excitatory transmitter release .

- This interaction increases the duration for which the Cl- ionopore remains open, prolonging the post-synaptic inhibitory effect of GABA in the thalamus .

- ADME properties : High protein binding (40%), renal tubular reabsorption, and prolonged action due to reabsorption .

- Phenobarbital-d5’s effects include:

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

安全和危害

未来方向

Phenobarbital-d5 is an analytical reference material intended for use as an internal standard for the quantification of phenobarbital by GC- or LC-MS . It is regulated as a Schedule IV compound in the United States .

Relevant Papers A paper-based analytical device based on potentiometric transduction for sensitive determination of Phenobarbital-d5 has been developed . The proposed Phenobarbital-d5 paper-based sensor has several notable improvements over some of the earlier suggested test methods in terms of sensitivity, accuracy, stability, and selectivity . Another paper conducted a systematic review to summarize how predictors affect Phenobarbital-d5 pharmacokinetics as well as their relationships with pharmacokinetic parameters .

属性

IUPAC Name |

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBREPKUVSBGFI-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482358 | |

| Record name | Phenobarbital-d5 (ethyl-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenobarbital-d5 | |

CAS RN |

73738-05-3 | |

| Record name | Phenobarbital, (ethyl-d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073738053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenobarbital-d5 (ethyl-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73738-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOBARBITAL, (ETHYL-D5)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846FQL88QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is phenobarbital-d5 preferred over phenobarbital for quantification in mass spectrometry methods?

A1: Phenobarbital-d5, with its five deuterium atoms, exhibits a mass shift of 5 Da compared to phenobarbital. This difference in mass allows for easy differentiation between the two compounds during mass spectrometry analysis [, ]. Since phenobarbital-d5 possesses similar chemical properties to phenobarbital, it acts as an ideal internal standard, accounting for variations during sample preparation and ionization, ultimately leading to more accurate and reliable quantification.

Q2: How does the use of phenobarbital-d5 improve the accuracy of barbiturate analysis in complex matrices like hair samples?

A2: Hair samples present a significant analytical challenge due to the low concentrations of drugs and the potential for matrix effects, which can interfere with accurate quantification. Adding a known amount of phenobarbital-d5 to the sample prior to extraction and analysis helps correct for these challenges []. By comparing the signal intensity ratio of the analyte (e.g., amobarbital) to the internal standard (phenobarbital-d5), the method accounts for variations in extraction efficiency, ionization suppression/enhancement, and instrument drift, thus improving the accuracy of the results.

Q3: Can you explain the significance of the Limit of Quantification (LOQ) in the context of using phenobarbital-d5 as an internal standard for analyzing barbiturates in a drug-facilitated sexual assault case?

A3: In cases of drug-facilitated sexual assault, detecting low concentrations of drugs like amobarbital in hair samples can be crucial for confirming exposure. The LOQ is the lowest concentration of an analyte, in this case, amobarbital, that can be reliably quantified with acceptable accuracy and precision []. Using phenobarbital-d5 as an internal standard improves the sensitivity and reliability of the method, enabling the quantification of amobarbital even at very low levels, which is essential for providing evidence in such cases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)

![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)